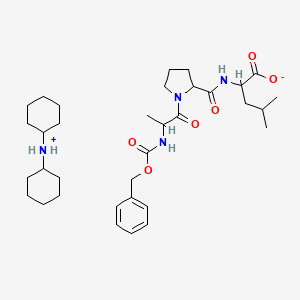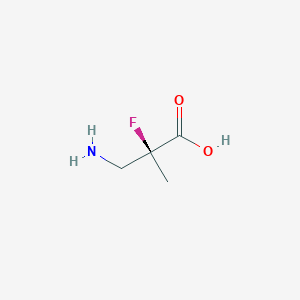
(2S)-3-amino-2-fluoro-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-amino-2-fluoro-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the second carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-fluoro-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-methyl-3-aminopropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position.
Another approach involves the use of asymmetric synthesis techniques to introduce the fluorine atom and the amino group in a stereoselective manner. This can be achieved through the use of chiral catalysts and reagents that promote the formation of the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-amino-2-fluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
(2S)-3-amino-2-fluoro-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of fluorinated compounds with desirable properties.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased potency and selectivity. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-amino-2-methylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2S)-3-amino-2-fluoropropanoic acid: Similar structure but without the methyl group, leading to differences in steric and electronic effects.
(2S)-3-amino-2-chloro-2-methylpropanoic acid: Contains a chlorine atom instead of fluorine, which can affect the compound’s reactivity and interactions.
Uniqueness
The presence of both the fluorine atom and the methyl group in (2S)-3-amino-2-fluoro-2-methylpropanoic acid makes it unique compared to other similar compounds
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2S)-3-amino-2-fluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-4(5,2-6)3(7)8/h2,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
JWMSJEUCWRRHRY-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@](CN)(C(=O)O)F |
Canonical SMILES |
CC(CN)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


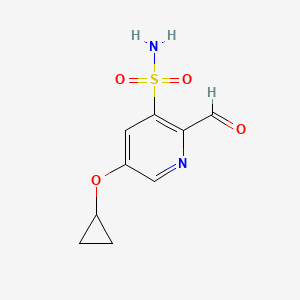

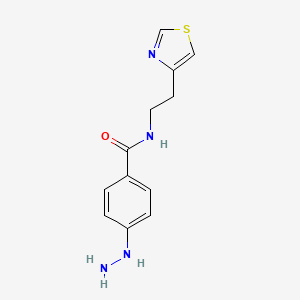

![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)

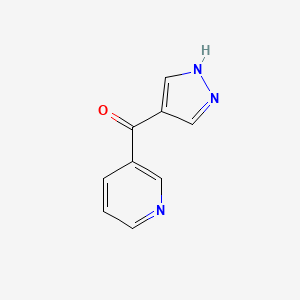
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
